Bensuldazic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(16)7-13-8-14(12(17)18-9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWSYRTKGBCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153435 | |
| Record name | Bensuldazic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-77-8 | |
| Record name | Ujothion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensuldazic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensuldazic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENSULDAZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8L0T98P0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Antifungal Potential of Bensuldazic Acid: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fungal infections, the scientific community continues to explore novel therapeutic agents. This technical guide delves into the core antifungal properties of Bensuldazic Acid, a compound recognized for its potential in topical applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key scientific concepts to foster a deeper understanding of its antifungal profile.
Quantitative Analysis of Antifungal Efficacy
While extensive quantitative data for this compound remains somewhat elusive in publicly accessible literature, a key study by Ertan et al. (1991) provides valuable insight into its in vitro activity against various yeast-like fungi. The study, which synthesized a series of novel 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, including a compound structurally analogous to this compound, reported significant antifungal action.
The research determined the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) values using a tube dilution method. The findings indicated that these compounds were active in the range of 3.12-12.5 µg/mL against several Candida species, highlighting their potential as effective antifungal agents[1].
For clarity and comparative analysis, the available data on related tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives are summarized below. It is important to note that these are for structurally similar compounds and not this compound itself, unless specified.
| Compound Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | Candida albicans | 3.12 - 12.5 | Not specified | [1] |
| Candida parapsilosis | 3.12 - 12.5 | Not specified | [1] | |
| Candida pseudotropicalis | 3.12 - 12.5 | Not specified | [1] | |
| Candida stellatoidea | 3.12 - 12.5 | Not specified | [1] |
Hypothesized Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure, which is related to benzimidazole derivatives, a plausible hypothesis is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately, cell death. This mode of action is a common target for many established antifungal drugs.
Furthermore, some sources have referred to this compound as a "prodrug model," suggesting that it may be converted into its active form in vivo. This biotransformation could be a critical step in its antifungal activity, though the specific enzymes and metabolic pathways involved remain to be identified.
Below is a conceptual diagram illustrating the proposed mechanism of action targeting the fungal cell wall.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducible and comparable results in the investigation of antifungal properties, standardized experimental protocols are essential. The following outlines a detailed methodology for determining the MIC and MFC of a compound like this compound, based on the tube dilution method mentioned in the literature.
Broth Dilution Method for MIC and MFC Determination
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).
1. Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida species, dermatophytes) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C for Candida and 28-30°C for dermatophytes) for a sufficient duration to allow for sporulation.
-
The fungal colonies are then harvested and suspended in sterile saline (0.85% NaCl).
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10^6 cells/mL), using a spectrophotometer or McFarland standards.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of the stock solution are prepared in a liquid broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final concentrations should span a range that is expected to include the MIC.
3. Inoculation and Incubation:
-
Each tube of the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control tube (containing broth and inoculum but no antifungal agent) and a sterility control tube (containing broth only) are included.
-
The tubes are incubated under the appropriate conditions (temperature and duration) for the specific fungal species being tested.
4. Determination of MIC:
-
Following incubation, the tubes are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.
5. Determination of MFC:
-
To determine the MFC, a small aliquot (e.g., 10-100 µL) is taken from each tube that shows no visible growth (i.e., at and above the MIC).
-
This aliquot is then subcultured onto an agar plate that does not contain the antifungal agent.
-
The plates are incubated to allow for the growth of any surviving fungal cells.
-
The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates, indicating a 99.9% killing of the initial inoculum.
The following diagram illustrates the experimental workflow for determining MIC and MFC.
Future Directions and Conclusion
While this compound has been identified as a compound with antifungal properties, particularly for topical use, there is a clear need for further research to fully characterize its potential. Future studies should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Determining the MIC and MFC values of this compound against a broader range of clinically relevant fungi, including various species of dermatophytes and resistant fungal strains.
-
Elucidation of the Mechanism of Action: Investigating the specific molecular targets of this compound, including its potential role as an ergosterol biosynthesis inhibitor and confirming its prodrug nature.
-
In Vivo Efficacy and Safety Studies: Conducting preclinical and clinical trials to evaluate the therapeutic efficacy and safety of topical formulations of this compound for the treatment of dermatological fungal infections.
References
Bensuldazic Acid: A Technical Guide for its Application as a Prodrug Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, presents a compelling model for prodrug research. Its inherent chemical structure allows for the masking of a carboxyl group, which can be later released under specific physiological conditions. This guide provides an in-depth overview of this compound's properties, its proposed mechanism as a prodrug, and its potential applications, drawing from available scientific literature. The information herein is intended to serve as a foundational resource for researchers exploring novel drug delivery strategies.
Core Concepts of this compound as a Prodrug
This compound is designed to be a stable, less active precursor that undergoes biotransformation in vivo to release an active pharmacological agent. The core principle lies in the hydrolytic cleavage of the THTT ring structure, which is influenced by both pH and enzymatic activity. This targeted release mechanism is a cornerstone of prodrug design, aiming to improve pharmacokinetic profiles, enhance therapeutic efficacy, and reduce off-target side effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid |
| Molecular Formula | C₁₂H₁₄N₂O₂S₂ |
| Molecular Weight | 282.38 g/mol |
| Appearance | Solid |
| Solubility | Lipophilic |
Prodrug Activation and Mechanism of Action
The prodrug strategy for this compound is predicated on the lability of the THTT ring under specific physiological conditions. The proposed activation mechanism involves a two-pronged approach: pH-dependent hydrolysis and enzymatic cleavage.
pH-Dependent Hydrolysis
Studies on THTT derivatives indicate that the ring is stable in acidic environments, a desirable trait for oral prodrugs that need to bypass the stomach's acidic milieu. However, under neutral to basic conditions, the ring undergoes base-catalyzed hydrolysis. This property can be exploited for targeted drug release in the intestines or other tissues with a higher pH.
Enzymatic Hydrolysis
The presence of esterases and other hydrolases in plasma and tissues can also contribute to the cleavage of the THTT ring, releasing the active drug. The rate of this enzymatic hydrolysis is a critical parameter in prodrug design, as it dictates the onset and duration of the therapeutic effect. While specific data for this compound is limited in publicly available literature, studies on related THTT derivatives suggest that the substitution pattern on the ring can significantly influence the rate of enzymatic cleavage.
The proposed hydrolytic degradation of the THTT ring is expected to yield the parent amino acid-like drug, formaldehyde, and carbon disulfide. The release of the active drug is the key step in eliciting the desired pharmacological effect.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Bensuldempotric acid as a prodrug model, based on established practices for similar compounds.
Synthesis of this compound
The synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones is typically achieved through a one-pot reaction.
Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Formaldehyde (37% aqueous solution)
-
Glycine
-
Ethanol
-
Phosphate buffer (pH 7.8)
Procedure:
-
Dissolve benzylamine in ethanol.
-
Add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 3 hours to form the dithiocarbamate salt.
-
Add formaldehyde solution and stir for an additional hour at room temperature.
-
Add a solution of glycine in phosphate buffer (pH 7.8).
-
Continue stirring at room temperature for 1 hour.
-
The resulting precipitate (this compound) is collected by filtration, washed with water, and dried.
-
Recrystallize the product from a suitable solvent to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Hydrolysis Studies (pH-Dependent)
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve the desired final concentration.
-
Incubate the solutions at 37 °C.
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable quenching agent.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the pseudo-first-order rate constants (k) for the degradation at each pH.
-
Plot log(k) versus pH to generate a pH-rate profile.
In Vitro Enzymatic Hydrolysis (Human Serum)
Materials:
-
This compound
-
Human serum (pooled)
-
Phosphate buffered saline (PBS, pH 7.4)
-
HPLC system
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the human serum with PBS (e.g., 80% serum solution).
-
Pre-warm the serum solution to 37 °C.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the serum solution.
-
Incubate the mixture at 37 °C.
-
At various time points, withdraw samples and immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., cold acetonitrile or perchloric acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the concentration of this compound.
-
Calculate the half-life (t₁/₂) of this compound in human serum.
Antifungal Susceptibility Testing (Broth Microdilution)
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the optical density. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.
Data Presentation
Hydrolysis Kinetics of this compound
| pH | Pseudo-first-order rate constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1.2 | Not Reported (High Stability) | Not Reported |
| 7.4 | Not Reported | Not Reported |
| 9.0 | Not Reported | Not Reported |
Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.
Enzymatic Hydrolysis in Human Serum
| Compound | Half-life (t₁/₂) in 80% Human Serum at 37°C |
| This compound | Not Reported |
Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.
Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Not Reported |
| Aspergillus spp. | Not Reported |
Note: Specific quantitative data from the primary literature is not available. The table is structured for the inclusion of such data when obtained.
Visualizations
Logical Workflow for Prodrug Synthesis and Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
Proposed Prodrug Activation Pathway
An In-depth Technical Guide to the Synthesis and Characterization of Bensuldazic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensuldazic acid, chemically known as 5-Benzyl-5,6-dihydro-6-thioxo-2H-1,3,5-thiadiazine-3(4H)-acetic acid, is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. This class of compounds has garnered significant interest due to its diverse biological activities, including antifungal properties. This compound, in particular, has been investigated as a potential prodrug model. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers in its preparation and analysis.
Physicochemical Properties
This compound is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C12H14N2O2S2 | [1][2][3][4] |
| Molecular Weight | 282.38 g/mol | [1][3][4] |
| Melting Point | 152 °C | [1][3] |
| Boiling Point (Predicted) | 472.3 ± 55.0 °C | [1][3] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1][3] |
| pKa (Predicted) | 3.62 ± 0.10 | [1][3] |
Synthesis of this compound
The synthesis of this compound, a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), is typically achieved through a one-pot, multi-component reaction. This method involves the reaction of a primary amine (benzylamine), an amino acid (glycine), carbon disulfide, and formaldehyde.[5][6][7]
Experimental Protocol
Materials:
-
Benzylamine
-
Glycine
-
Carbon disulfide (CS2)
-
Formaldehyde (37% aqueous solution)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Phosphate buffer (pH 7.8)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Continue stirring at room temperature for 2-3 hours to form the potassium dithiocarbamate salt.
-
Reaction with Formaldehyde: To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (2.2 equivalents) and stir the mixture at room temperature for 1 hour.
-
Addition of Amino Acid: Prepare a solution of glycine (1 equivalent) in a phosphate buffer (pH 7.8). Add this solution to the reaction mixture and continue stirring at room temperature for another 2-3 hours.
-
Precipitation and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of this compound will form.
-
Purification: Filter the precipitate, wash it thoroughly with cold distilled water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Synthesis Workflow
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
Spectroscopic Characterization
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for C=S (thione) around 1200-1050 cm⁻¹, C=O (carboxylic acid) around 1700-1725 cm⁻¹, O-H (carboxylic acid) as a broad band around 3300-2500 cm⁻¹, and C-N stretching vibrations. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group, signals for the methylene protons of the thiadiazine ring, and a singlet for the methylene protons of the acetic acid moiety. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the thione carbon (C=S) around 190-200 ppm, the carboxylic acid carbon (C=O) around 170-180 ppm, aromatic carbons, and aliphatic carbons of the benzyl and acetic acid groups and the thiadiazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (282.38 g/mol ). |
Experimental Protocols for Characterization
FTIR Spectroscopy:
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: Electrospray ionization (ESI) or another soft ionization technique is typically used to obtain the mass spectrum.
Characterization Workflow
Biological Activity and Mechanism of Action
This compound and other THTT derivatives are known to possess antifungal activity.[5][7][8][9] The proposed mechanism for their biological activity often involves their role as bio-labile prodrugs. The THTT ring can undergo decomposition under physiological conditions to release biologically active moieties. However, a specific, detailed signaling pathway for the antifungal action of this compound has not been extensively elucidated in the currently available literature. The general understanding is that these compounds may interfere with essential cellular processes in fungi.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers working with this compound. The straightforward synthetic route and the clear characterization workflow should facilitate its preparation and verification in a laboratory setting. Further research is warranted to fully elucidate the specific mechanism of its antifungal activity.
References
- 1. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 2. This compound | C12H14N2O2S2 | CID 71462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BensuldazicAcid | 1219-77-8 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and antifungal activities of some 3-(2-phenylethyl)-5-substituted- tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Bensuldazic Acid: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensuldazic acid, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, is recognized primarily for its application as a topical antifungal agent. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its therapeutic potential in antifungal applications. It includes a summary of its chemical properties, available quantitative data on its antifungal efficacy, and a detailed description of relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antifungal therapies.
Introduction
This compound (CAS 1219-77-8) is a small molecule with the chemical formula C₁₂H₁₄N₂O₂S₂[1]. It is classified as a topical antifungal agent for both dermatological and veterinary use[2][3]. Marketed under brand names such as Defungit and Ujothion, its primary application is in the treatment of superficial fungal infections[4][5]. While its use is documented in various pharmacopeias and regulatory databases, in-depth public data on its mechanism of action and broader therapeutic applications remain limited[2][6]. This guide synthesizes the existing scientific literature to provide a detailed technical overview.
Chemical and Physical Properties
This compound is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione. Its structure confers lipophilic properties, which may facilitate its penetration into the skin, a desirable characteristic for a topical antifungal agent[4][7].
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂S₂ | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| CAS Number | 1219-77-8 | [4] |
| Melting Point | 152°C | [4] |
| pKa | 3.62 ± 0.10 (Predicted) | [4] |
Therapeutic Application: Antifungal Activity
The principal therapeutic application of this compound is as a topical antifungal agent[2][3]. Its efficacy has been demonstrated against various yeast-like fungi, particularly of the Candida species.
Quantitative Data: In Vitro Antifungal Efficacy
A key study by Ertan et al. (1991) investigated the in vitro antifungal activity of a series of 3-benzyl-5-[α-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, the class of compounds to which this compound belongs. The study determined the Minimum Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) of these compounds against several Candida species. The results indicated that these compounds are active at concentrations ranging from 3.12 to 12.5 µg/mL[8].
Table 1: In Vitro Antifungal Activity of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives against Candida Species [8]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimal Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans | 3.12 - 12.5 | 3.12 - 12.5 |
| C. parapsilosis | 3.12 - 12.5 | 3.12 - 12.5 |
| C. pseudotropicalis | 3.12 - 12.5 | 3.12 - 12.5 |
| C. stellatoidea | 3.12 - 12.5 | 3.12 - 12.5 |
Note: The reported range represents the activity of a series of related compounds and not solely this compound.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, the general mechanisms of antifungal drugs often involve the disruption of the fungal cell membrane integrity, inhibition of cell wall synthesis, or interference with fungal DNA and protein synthesis[3][9][10]. Given its structure as a THTT derivative, it is plausible that this compound may interfere with fungal cellular processes, but further research is required to determine its specific molecular targets.
Experimental Protocols
The following sections detail the methodologies for the synthesis and in vitro antifungal testing of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, based on the procedures described by Ertan et al. (1991)[8].
Synthesis of Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives
The synthesis of this class of compounds involves the reaction of benzylamine with potassium hydroxide, carbon disulphide, formaldehyde, and various amino acids. This process incorporates the amine group of amino acids into the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring, potentially as a prodrug approach[4][8].
Figure 1. Synthetic pathway for tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives.
In Vitro Antifungal Activity Assessment: Tube Dilution Method
The antifungal activity of the synthesized compounds can be determined using the tube dilution method to establish the MIC and MFC values[8].
Protocol:
-
Preparation of Fungal Inoculum: Cultures of the test fungi (Candida species) are grown on a suitable agar medium (e.g., Sabouraud dextrose agar) at 37°C for 48 hours. A suspension of the fungal cells is then prepared in sterile saline solution and adjusted to a concentration of approximately 10⁶ cells/mL.
-
Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the stock solution are then made in a liquid culture medium (e.g., Sabouraud dextrose broth) in a series of test tubes.
-
Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A control tube containing the medium and the fungal inoculum but no test compound is also prepared.
-
Incubation: The inoculated tubes are incubated at 37°C for 48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Determination of MFC: To determine the MFC, a sample from each tube showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated at 37°C for 48 hours. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.
Figure 2. Workflow for determining MIC and MFC via the tube dilution method.
Other Potential Therapeutic Applications
Current scientific literature and regulatory information do not provide evidence for other therapeutic applications of this compound, such as anti-inflammatory or prostaglandin synthesis-inhibiting activities. The primary and sole documented therapeutic use is as a topical antifungal agent.
Conclusion
This compound is a documented topical antifungal agent with demonstrated in vitro efficacy against various Candida species. While quantitative data on its activity is available from studies on related compounds, a detailed understanding of its specific mechanism of action is lacking in the public domain. The experimental protocols for its synthesis and antifungal evaluation provide a framework for further research into this and similar THTT derivatives. For drug development professionals, this compound represents a molecule with a defined, albeit niche, therapeutic application. Future research should focus on elucidating its precise molecular targets to better understand its antifungal properties and to explore any potential for broader therapeutic applications.
References
- 1. This compound | C12H14N2O2S2 | CID 71462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unveiling Bensuldazic Acid: A Technical History and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensuldazic acid, a synthetic heterocyclic compound, has been a subject of scientific inquiry primarily for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific attributes of this compound. It details the chemical synthesis, physicochemical properties, and the available data on its biological activity. While its clinical development has been limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Emergence of a Thiadiazine Derivative
This compound, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The exploration of THTT derivatives as bioactive molecules gained traction in the late 20th century, with a focus on their potential antimicrobial properties. While a precise "discovery" paper for this compound remains elusive in publicly available literature, its origins can be traced to research focused on synthesizing novel compounds with therapeutic potential.
A significant contribution to the understanding of this class of compounds came from a 1991 paper by M. Ertan and colleagues, which detailed the synthesis and antifungal activities of a series of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones.[1] This work laid the groundwork for subsequent investigations into the structure-activity relationships of these molecules. Later, in 1996, a study by T. Aboul-Fadl and A. El-Shorbagi highlighted the potential of THTT derivatives as prodrugs, further expanding the interest in this chemical scaffold.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₁₂H₁₄N₂O₂S₂ and a molecular weight of approximately 282.38 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂S₂ | DrugBank |
| Molecular Weight | 282.38 g/mol | DrugBank |
| CAS Number | 1219-77-8 | DrugBank |
| Melting Point | 152 °C | ChemicalBook |
| Physical State | Crystalline Solid | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound and related THTT derivatives generally follows a multi-step reaction. The protocol described by Ertan et al. (1991) provides a representative experimental workflow.
General Synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones
The synthesis involves the reaction of a primary amine (in this case, benzylamine) with carbon disulfide in the presence of a base, followed by the addition of formaldehyde and an amino acid (glycine, to form the acetic acid moiety).
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from Ertan et al., 1991)
-
Dithiocarbamate Formation: To a solution of benzylamine in ethanol, an aqueous solution of potassium hydroxide is added, followed by the dropwise addition of carbon disulfide while cooling in an ice bath. The mixture is stirred for a specified period to form the potassium dithiocarbamate salt.
-
Mannich-type Reaction: An aqueous solution of formaldehyde is then added to the reaction mixture, followed by the addition of an aqueous solution of glycine.
-
Cyclization and Acidification: The reaction mixture is stirred at room temperature to allow for the cyclization to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring.
-
Isolation and Purification: The final product, this compound, is precipitated by acidification of the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitate is then filtered, washed, and recrystallized from an appropriate solvent to yield the purified compound.
Biological Activity and Mechanism of Action
This compound has been primarily investigated for its antifungal activity. The tetrahydro-2H-1,3,5-thiadiazine-2-thione core is believed to be the pharmacophore responsible for its biological effects.
Antifungal Spectrum
Studies on related THTT compounds have demonstrated activity against various fungal species, particularly pathogenic yeasts of the Candida genus.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 3.12 - 12.5 | 3.12 - 12.5 | [1] |
| Candida parapsilosis | 3.12 - 12.5 | 3.12 - 12.5 | [1] |
| Candida pseudotropicalis | 3.12 - 12.5 | 3.12 - 12.5 | [1] |
| Candida stellatoidea | 3.12 - 12.5 | 3.12 - 12.5 | [1] |
Note: Data is for a series of related compounds and not specifically for this compound.
Proposed Mechanism of Action
The precise molecular mechanism of antifungal action for THTT derivatives has not been fully elucidated. However, it is hypothesized that these compounds may act as chelating agents or interfere with essential enzymatic processes within the fungal cell. The thione group (C=S) is a key structural feature that may contribute to its biological activity.
Caption: Hypothesized mechanisms of antifungal action for THTT derivatives.
Conclusion and Future Perspectives
This compound represents an interesting scaffold within the broader class of THTT derivatives with demonstrated in vitro antifungal activity. While its journey from initial synthesis to a potential therapeutic agent has not been fully realized, the foundational research provides a basis for further investigation. Future studies could focus on elucidating the precise mechanism of action, exploring its potential against a wider range of fungal pathogens, and optimizing its structure to enhance efficacy and reduce potential toxicity. The prodrug concept also warrants further exploration for targeted delivery and improved pharmacokinetic profiles. This technical guide serves as a consolidated resource to inform and inspire such future research endeavors.
References
In-depth Technical Guide: Exploring the Metabolic Pathways of Bensuldazic Acid
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and chemical databases, it is important to state that there is a notable absence of publicly available experimental data specifically detailing the metabolic pathways of Bensuldazic Acid. This guide, therefore, takes a theoretical approach, postulating potential metabolic fates based on the known biotransformation of structurally analogous compounds. The pathways, experimental protocols, and quantitative data presented herein are intended to serve as a foundational framework for future research and should not be interpreted as established experimental findings for this compound.
Postulated Metabolic Pathways of this compound
This compound, with its carboxylic acid moiety and benzyl group, is likely to undergo a series of Phase I and Phase II metabolic reactions common to xenobiotics sharing these structural features. The primary sites of metabolism are anticipated to be the liver, where a high concentration of drug-metabolizing enzymes resides, with potential contributions from extrahepatic tissues such as the intestine and kidneys.[1]
Phase I Metabolism:
Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. For this compound, the following oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, are postulated:
-
Hydroxylation: The aromatic ring of the benzyl group is a likely target for hydroxylation, leading to the formation of phenolic metabolites. This is a common metabolic route for compounds containing phenyl groups.
-
Oxidation of the Thiadiazine Ring: The sulfur and nitrogen atoms within the tetrahydro-1,3,5-thiadiazine-2-thione (THTT) ring could be susceptible to oxidation.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.
-
Glucuronidation: The carboxylic acid group of this compound is a prime candidate for glucuronidation, a common pathway for the elimination of acidic drugs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Amino Acid Conjugation: Similar to benzoic acid, this compound may be conjugated with amino acids, such as glycine or taurine.[2][3][4] This process involves the formation of a Coenzyme A (CoA) thioester intermediate.
A diagram illustrating these postulated primary metabolic pathways is provided below.
Caption: Postulated Phase I and Phase II metabolic pathways of this compound.
Hypothetical Quantitative Data
In the absence of experimental data for this compound, the following tables provide a template for how quantitative metabolic data could be presented. The values are hypothetical and for illustrative purposes only.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)
| Metabolite | Putative Structure | Peak Area (% of Total) |
| This compound (Parent) | C12H14N2O2S2 | 65% |
| M1 | Hydroxylated this compound | 15% |
| M2 | This compound Glucuronide | 12% |
| M3 | Oxidized THTT Ring Metabolite | 5% |
| M4 | Other | 3% |
Detailed Methodologies for Key Experiments
The following are detailed, generalized protocols for key in vitro experiments that would be essential for elucidating the metabolic pathways of this compound.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsomal protein (final concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an appropriate internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification in Hepatocytes
Objective: To identify the major metabolites of this compound formed in intact liver cells.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human)
-
Hepatocyte culture medium
-
This compound
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Protocol:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Prepare a stock solution of this compound.
-
Treat the hepatocyte monolayer with this compound at a suitable concentration (e.g., 10 µM) in culture medium.
-
Incubate for a defined period (e.g., 2, 8, 24 hours).
-
Collect the cell culture medium at the end of the incubation.
-
Quench any remaining enzymatic activity by adding ACN.
-
Centrifuge to remove any cellular debris.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Compare the results to a control incubation without the drug.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro drug metabolism study.
Caption: A generalized workflow for in vitro drug metabolism studies.
Conclusion and Future Directions
This guide has outlined the postulated metabolic pathways of this compound based on its chemical structure and the known metabolism of similar compounds. The provided experimental protocols and data table templates offer a roadmap for researchers to empirically determine the biotransformation of this molecule. Future studies should focus on conducting these in vitro experiments, followed by in vivo pharmacokinetic studies in animal models and eventually humans, to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such data is critical for understanding its efficacy and safety profile and for guiding its further development.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic fate of [14C] benzoic acid in protein-energy deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Laboratory Synthesis of Bensuldazic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the laboratory synthesis of Bensuldazic Acid, a compound with known antifungal properties. The detailed methodology is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound, chemically known as 2-[5-(phenylmethyl)-6-sulfanylidene-1,3,5-thiadiazinan-3-yl]acetic acid, is a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT). Compounds of this class have garnered interest for their biological activities, including antifungal and antibacterial properties. The synthesis of this compound is achieved through a one-pot reaction involving the condensation of benzylamine, carbon disulfide, formaldehyde, and glycine. This protocol outlines the detailed steps for its preparation and purification.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂S₂ |
| Molecular Weight | 282.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 152-154 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water. |
| Purity (Typical) | >98% (by HPLC) |
| Yield (Typical) | 65-75% |
Experimental Protocol: Synthesis of this compound
This protocol details the one-pot synthesis of this compound.
Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Glycine
-
Formaldehyde solution (37% in water)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system for purity analysis
Procedure:
-
Preparation of Potassium Dithiocarbamate Intermediate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) and potassium hydroxide (0.1 mol) in 50 mL of ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A precipitate of the potassium dithiocarbamate salt of glycine will form.
-
-
Formation of the Tetrahydrothiadiazine Ring:
-
To the suspension from the previous step, add benzylamine (0.1 mol) and stir for 15 minutes.
-
Slowly add formaldehyde solution (0.2 mol, 37% in water) dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition of formaldehyde, fit the flask with a condenser and heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
-
Isolation and Purification of this compound:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the final product using HPLC.
-
Proposed Mechanism of Action: Antifungal Activity
The antifungal activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives like this compound is believed to stem from their decomposition in biological systems. It is proposed that the THTT ring is unstable under physiological conditions and hydrolyzes to release isothiocyanates and dithiocarbamic acids. These reactive species are known to have broad-spectrum antimicrobial activity by interfering with essential cellular processes in fungi.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.
Application Note & Protocol: HPLC-MS Analysis of Bensuldazic Acid
This document provides a comprehensive guide for the quantitative analysis of Bensuldazic Acid in research and drug development settings using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols outlined below are based on established methodologies for similar acidic compounds and provide a robust starting point for method development and validation.
Introduction
This compound is an acidic drug molecule requiring sensitive and specific analytical methods for its determination in various biological and pharmaceutical matrices. HPLC-MS offers high selectivity and sensitivity, making it the ideal technique for pharmacokinetic studies, formulation analysis, and quality control. This application note details the experimental conditions, sample preparation, and expected performance characteristics for the reliable quantification of this compound.
Experimental
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at pressures up to 400 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for optimal separation. A C8 column can also be considered.[1]
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Ammonium acetate or Formic acid (for mobile phase modification)
-
Internal Standard (IS): A structurally similar compound not present in the samples, such as a stable isotope-labeled this compound or another acidic drug with similar chromatographic behavior.
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
Mass spectrometric parameters should be optimized by infusing a standard solution of this compound.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 350 °C[2] |
| Capillary Voltage | -3.5 kV |
| Gas Flow (Nitrogen) | Desolvation Gas: 600 L/hr, Cone Gas: 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and a suitable Internal Standard. For acidic compounds, the deprotonated molecule [M-H]⁻ is typically the precursor ion. |
Data Presentation
Quantitative data should be summarized to demonstrate the method's performance. The following tables represent typical expected values for a validated HPLC-MS method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 3 | < 10% | < 10% | 90 - 110% |
| Mid QC | 50 | < 10% | < 10% | 90 - 110% |
| High QC | 800 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85% | 90 - 110% |
| High QC | 800 | > 85% | 90 - 110% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of the working stock solutions into the blank matrix (e.g., plasma, buffer) to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation (for Plasma Samples)
Protein precipitation is a simple and effective method for extracting drugs from plasma samples.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner samples and improved sensitivity, SPE can be employed.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Solid-Phase Extraction (SPE) protocol for this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Bensuldazic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Bensuldazic Acid. This information is intended to guide researchers in the structural elucidation and quality control of this compound.
Predicted ¹H NMR Spectral Data of this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Predicted Coupling Constant (J Hz) | Number of Protons |
| H-7 (Aromatic) | 7.29 | m | - | 5H |
| H-5 (CH₂) | 4.88 | s | - | 2H |
| H-2 (CH₂) | 4.60 | s | - | 2H |
| H-4 (CH₂) | 4.09 | s | - | 2H |
| H-1 (COOH) | 10.5 (Broad) | s | - | 1H |
Predicted ¹³C NMR Spectral Data of this compound
The table below outlines the predicted ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-9 (C=S) | 190.0 |
| C-1 (C=O) | 170.0 |
| C-6 (Aromatic) | 135.0 |
| C-7 (Aromatic) | 129.0 |
| C-8 (Aromatic) | 128.0 |
| C-5 (CH₂) | 58.0 |
| C-4 (CH₂) | 55.0 |
| C-2 (CH₂) | 52.0 |
Experimental Protocols
This section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
¹H NMR Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
¹³C NMR Data Acquisition
-
Instrument Setup:
-
Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.
-
Perform tuning and shimming for the ¹³C nucleus.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Temperature: Maintain the same constant temperature as the ¹H experiment.
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Interpretation: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR spectral analysis of this compound.
Application Notes and Protocols: Recrystallization of Bensuldazic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the purification of Bensuldazic Acid via recrystallization. The protocol is designed to be adaptable, incorporating a solvent screening procedure to identify the optimal recrystallization solvent.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1][2][3][4]
This compound is a lipophilic derivative with antifungal activity.[5] Achieving high purity of this compound is crucial for its characterization and use in further research and development. This protocol outlines a systematic approach to its recrystallization.
Data Presentation: Solvent Screening for this compound Recrystallization
Prior to performing the full-scale recrystallization, it is essential to identify a suitable solvent. The following table should be used to record the results of a small-scale solvent screening experiment.
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. (approx. mg/mL) | Solubility at Boiling Point (approx. mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., crystal color, shape) |
| Water | High | 100 | ||||
| Ethanol | High | 78 | ||||
| Methanol | High | 65 | ||||
| Acetone | Medium | 56 | ||||
| Ethyl Acetate | Medium | 77 | ||||
| Toluene | Low | 111 | ||||
| Hexane | Low | 69 |
Instructions for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, to a total volume of 0.5 mL. Observe and record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
-
Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe and record whether crystal formation occurs.
Experimental Protocol: Recrystallization of this compound
This protocol is based on general procedures for the recrystallization of carboxylic acids.[1][2][6][7][8]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (from solvent screening)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
In a separate Erlenmeyer flask, heat the selected recrystallization solvent to its boiling point on a hot plate.
-
Add the minimum amount of hot solvent to the flask containing the crude this compound to dissolve it completely. This is achieved by adding the hot solvent in small portions and swirling the flask after each addition. Keep the solution at or near its boiling point during this process.[1][2][4][9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after the dissolution step, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution of this compound through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.
-
Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystallized solution into the Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[2]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a period of time.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
The purity of the recrystallized product can be assessed by its melting point. The melting point of pure this compound is 152°C.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 6. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
- 7. famu.edu [famu.edu]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Application Notes and Protocols for the Enzymatic Activation of Bensuldazic Acid as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bensuldazic acid is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative that serves as a prodrug model.[1][2] Prodrugs are inactive compounds that are metabolized in the body to produce an active drug.[3][4] This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. In the case of non-steroidal anti-inflammatory drugs (NSAIDs), prodrug strategies are frequently utilized to mitigate gastrointestinal side effects associated with the parent drug by masking the free carboxylic acid group.[5][6] The enzymatic activation of this compound is hypothesized to release an active NSAID moiety, thereby eliciting its therapeutic effect.
These application notes provide a comprehensive overview of the enzymatic activation of this compound, including its proposed mechanism of action, detailed experimental protocols for studying its activation, and data presentation guidelines.
Proposed Mechanism of Action
The central hypothesis for the activation of this compound is its conversion to an active NSAID through enzymatic hydrolysis. This process is likely mediated by esterases or other hydrolases present in biological matrices such as plasma and liver tissue. The active metabolite is proposed to be a benzoic acid derivative which can then exert its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]
Data Presentation
To ensure clarity and facilitate comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Hydrolysis of this compound
| Biological Matrix | Time (min) | This compound Concentration (µM) | Active Metabolite Concentration (µM) | Percent Hydrolysis (%) |
| Simulated Gastric Fluid (pH 1.2) | 0 | |||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| Simulated Intestinal Fluid (pH 7.4) | 0 | |||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 80% Human Plasma | 0 | |||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| Rat Liver Homogenate (10%) | 0 | |||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 |
Table 2: Enzyme Kinetics of this compound Hydrolysis
| Enzyme Source | Substrate Concentration (µM) | Initial Velocity (µM/min) |
| Porcine Liver Esterase | [S1] | |
| [S2] | ||
| [S3] | ||
| [S4] | ||
| [S5] | ||
| Human Carboxylesterase 1 (CES1) | [S1] | |
| [S2] | ||
| [S3] | ||
| [S4] | ||
| [S5] | ||
| Human Carboxylesterase 2 (CES2) | [S1] | |
| [S2] | ||
| [S3] | ||
| [S4] | ||
| [S5] |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Biological Fluids
Objective: To determine the rate and extent of this compound hydrolysis in simulated gastric fluid, simulated intestinal fluid, human plasma, and rat liver homogenate.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
80% Human Plasma (in phosphate buffer, pH 7.4)
-
10% Rat Liver Homogenate (in phosphate buffer, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
HPLC or LC-MS/MS system
-
Thermostatic water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Pre-warm the biological fluids (SGF, SIF, plasma, liver homogenate) to 37°C.
-
Initiate the reaction by adding the this compound stock solution to each biological fluid to achieve a final concentration of 100 µM.
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and its active metabolite.
Protocol 2: Determination of Enzyme Kinetics for this compound Hydrolysis
Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific esterases.
Materials:
-
This compound
-
Purified esterase enzymes (e.g., Porcine Liver Esterase, recombinant human CES1, recombinant human CES2)
-
Phosphate buffer (pH 7.4)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a series of substrate (this compound) concentrations in phosphate buffer.
-
Prepare a solution of the purified enzyme in phosphate buffer.
-
Initiate the reaction by adding the enzyme solution to the substrate solutions.
-
Incubate at 37°C.
-
Monitor the formation of the active metabolite over a short period to determine the initial velocity of the reaction. This can be done by taking samples at multiple early time points or using a continuous spectrophotometric assay if the product has a distinct absorbance.
-
Terminate the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Quantify the amount of product formed using a validated analytical method.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Caption: Proposed enzymatic activation pathway of this compound.
Caption: Workflow for in vitro hydrolysis studies.
Caption: Inhibition of the Cyclooxygenase pathway by the active metabolite.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 3. Active drug metabolites. An overview of their relevance in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Bensuldazic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bensuldazic Acid, a derivative of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), as a tool to investigate the mechanisms of fungal resistance. The protocols outlined below are designed to be adaptable for various fungal species and laboratory settings.
Introduction to this compound and Fungal Resistance
The rise of antifungal resistance is a significant global health concern, necessitating the development of new therapeutic agents and a deeper understanding of the molecular mechanisms by which fungi evade the effects of antifungal compounds. This compound belongs to the THTT class of compounds, which have demonstrated notable antifungal properties.[1][2][3] This makes it a valuable chemical probe for studying the development of resistance in pathogenic fungi.
This compound is a lipophilic compound that can be used as a prodrug model. Its chemical structure allows for modifications that can be leveraged to explore structure-activity relationships in the context of antifungal efficacy and resistance.
Putative Mechanism of Action
The antifungal activity of THTT derivatives like this compound is believed to stem from their hydrolysis into bioactive compounds, namely isothiocyanates and dithiocarbamic acids.[4] These breakdown products are known to have broad antimicrobial effects. The proposed mechanism involves the disruption of essential enzymatic processes and cell membrane integrity.
Caption: Proposed mechanism of action for this compound.
Application Notes: Investigating Fungal Resistance
This compound can be employed to select for and subsequently characterize resistant fungal mutants. This approach allows for the elucidation of novel resistance pathways that may be relevant to other sulfur-containing antifungal agents.
Potential Fungal Resistance Mechanisms to THTT Compounds:
-
Reduced intracellular accumulation: Overexpression of efflux pumps (e.g., ABC transporters or Major Facilitator Superfamily transporters) that actively remove the compound or its active metabolites from the cell.
-
Target modification: Mutations in the genes encoding the target enzymes of the active metabolites, leading to reduced binding affinity.
-
Drug inactivation: Enzymatic modification of the compound or its metabolites to non-toxic forms.
-
Stress response pathways: Upregulation of general stress response pathways that mitigate the cellular damage caused by the antifungal agent.
Caption: Workflow for studying fungal resistance to this compound.
Quantitative Data
The following tables present hypothetical data for this compound based on reported values for other THTT derivatives against various Candida species.[5] Researchers should determine these values experimentally for their specific fungal strains of interest.
Table 1: Antifungal Susceptibility Testing of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | 8 | 16 | 2 | Fungicidal |
| Candida glabrata | 16 | 64 | 4 | Fungicidal |
| Candida parapsilosis | 4 | 8 | 2 | Fungicidal |
| Candida krusei | 8 | 32 | 4 | Fungicidal |
Table 2: Comparison of Susceptibility between Wild-Type and Lab-Generated Resistant Strains
| Fungal Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| C. albicans (Wild-Type) | 8 | - |
| C. albicans (Resistant Mutant 1) | 128 | 16 |
| C. albicans (Resistant Mutant 2) | 256 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolate(s) of interest
-
Spectrophotometer
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an SDA plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
-
MFC Determination:
-
From each well showing no visible growth, take a 10 µL aliquot and plate it onto an SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]
-
Protocol 2: In Vitro Generation of Resistant Mutants
Materials:
-
Fungal isolate of interest
-
SDA plates and broth
-
This compound
-
96-well plates
Procedure:
-
Initial MIC Determination: Determine the MIC of this compound for the wild-type strain as described in Protocol 1.
-
Sub-inhibitory Exposure: In a 96-well plate, expose the fungal strain to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) in SDA broth.
-
Serial Passage:
-
Incubate for 24-48 hours.
-
From the well with the highest concentration that still shows growth, take an aliquot and use it to inoculate a new plate with a fresh gradient of this compound concentrations.
-
Repeat this serial passaging for at least 20-30 passages.
-
-
Isolation of Resistant Clones:
-
After multiple passages, plate the culture from the highest tolerated concentration onto an SDA plate containing this compound at a concentration significantly higher than the initial MIC (e.g., 4x MIC).
-
Isolate single colonies that grow on this plate.
-
-
Confirmation of Resistance:
-
Culture the isolated clones in drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Re-determine the MIC of this compound for the isolated clones. A significant increase in MIC (e.g., >8-fold) confirms the generation of a resistant mutant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 4. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and antifungal activities of some 3-(2-phenylethyl)-5-substituted- tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bensuldazic Acid in Agricultural Research: Information Not Available
Extensive research has yielded no information on the application of Bensuldazic Acid in agricultural research. Publicly available scientific literature and databases do not contain studies or reports on its use, mechanism of action, or effects on crops. This compound is identified as a small molecule drug, but its function and application appear to be outside the agricultural domain.[1]
It is possible that "this compound" is a compound with very limited or no current application in agriculture, or the name may be a less common synonym for another substance. However, based on the available information, it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams.
While the search did retrieve information on other organic acids with agricultural relevance, such as Benzoic Acid , Salicylic Acid , Abscisic Acid , and Fulvic Acid , these are distinct chemical compounds with different properties and applications.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] For instance, Salicylic Acid is a well-known plant hormone involved in defense signaling against pathogens, while Abscisic Acid is crucial for plant responses to abiotic stress. Fulvic Acid is a component of humic substances that can improve soil properties and nutrient uptake. Information on these compounds cannot be substituted for this compound.
Due to the lack of available data, the core requirements of the user's request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways for this compound, cannot be fulfilled. Further research would be contingent on the availability of scientific studies specifically investigating the agricultural applications of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. A fatty acid desaturase modulates the activation of defense signaling pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of salicylic acid, zinc and glycine betaine on morpho-physiological growth and yield of maize under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Salicylic Acid under Different Levels of Drought Stress on Growth, Yield, and Chemical Content in Sesame Crop. [passer.garmian.edu.krd]
- 10. aensiweb.com [aensiweb.com]
- 11. Application of fulvic acid in agriculture: An overview | Plant Science Today [horizonepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dose-Dependent Application of Straw-Derived Fulvic Acid on Yield and Quality of Tomato Plants Grown in a Greenhouse [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Synergistic Effects of Bensuldazic Acid with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential synergistic antifungal effects of Bensuldazic Acid when used in combination with other antifungal agents. Due to the limited publicly available data on the synergistic interactions of this compound, this document outlines a series of experimental protocols and a theoretical framework to enable researchers to conduct their own investigations.
Introduction
This compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative with known antifungal activity. While its standalone efficacy has been noted, its potential for synergistic activity with other established antifungal drugs remains a promising yet underexplored area. Combination therapy is a key strategy in antifungal treatment to enhance efficacy, reduce dosages, minimize toxicity, and overcome resistance. These protocols are designed to facilitate the systematic investigation of this compound's synergistic potential.
Hypothetical Mechanism of Action of this compound
To guide the selection of potential synergistic partners, a hypothetical mechanism of action for this compound is proposed based on the activities of structurally related compounds, such as benzoic acid derivatives and thiadiazine structures.
-
Disruption of Intracellular pH: Similar to benzoic acid, this compound may penetrate the fungal cell in its undissociated form and subsequently lower the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, thereby disrupting glycolysis and ATP production[1].
-
Cell Wall Integrity Interference: Some thiadiazole derivatives have been shown to disrupt the integrity of the fungal cell wall[2][3]. This compound may share this property, potentially weakening the cell wall and making the fungus more susceptible to other antifungal agents.
Based on this hypothetical mechanism, antifungal drugs that target the fungal cell membrane or cell wall are prime candidates for synergistic combinations with this compound.
References
- 1. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Bensuldazic Acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bensuldazic Acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The most common and efficient method for its synthesis is a one-pot domino reaction. This reaction involves the condensation of three components: a primary amine (benzylamine), an amino acid (glycine, which provides the acetic acid moiety), carbon disulfide, and formaldehyde in a basic aqueous medium.[1][2][3][4]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials required for the one-pot synthesis of this compound are:
-
Benzylamine
-
Glycine
-
Carbon Disulfide (CS₂)
-
Formaldehyde (usually as an aqueous solution, e.g., formalin)
-
A base (e.g., potassium hydroxide)
-
An appropriate solvent system (often a mixture of alcohol and water)
Q3: What is the underlying mechanism of the one-pot synthesis of THTT derivatives like this compound?
A3: The reaction proceeds through the initial formation of dithiocarbamate salts. In the first step, the primary amines (benzylamine and the amino group of glycine) react with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salts. These intermediates then undergo cyclization with formaldehyde to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring structure.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of dithiocarbamate intermediate. | - Ensure the reaction mixture is sufficiently basic. The use of a strong base like KOH is crucial. - Check the quality of the carbon disulfide; it should be fresh and colorless. - Allow sufficient time for the dithiocarbamate formation before adding formaldehyde. |
| 2. Degradation of the THTT ring. | - THTT derivatives can be sensitive to high temperatures and prolonged heating. Avoid excessive heat during the reaction and work-up.[1] - Maintain the pH of the reaction mixture within the optimal range (typically around pH 7.8 for the final cyclization step).[5][6] | |
| 3. Side reactions involving formaldehyde. | - Formaldehyde can self-polymerize or react in other undesirable ways. Use a fresh, stabilized formaldehyde solution. - Add the formaldehyde solution slowly and portion-wise to the reaction mixture to control the reaction rate.[5] | |
| Product is an intractable oil or difficult to crystallize | 1. Presence of impurities. | - The crude product may contain unreacted starting materials, polymeric byproducts, or disulfide side products. - Attempt to purify a small sample by column chromatography to identify the main component and impurities. |
| 2. Incorrect pH during work-up. | - For this compound, which has a carboxylic acid group, the pH of the aqueous phase during extraction is critical. Acidify the aqueous layer to a pH below the pKa of the carboxylic acid (around 3.6) to ensure it is in its neutral, less water-soluble form before extracting with an organic solvent. | |
| Formation of a white precipitate during the initial reaction phase | 1. Precipitation of the dithiocarbamate salt. | - This is a normal intermediate step. Ensure adequate stirring to maintain a homogenous mixture for the subsequent reaction with formaldehyde. |
| Product decomposes upon storage | 1. Instability of the THTT ring. | - Store the purified this compound in a cool, dark, and dry place. - Consider storing it under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to oxidation. |
Experimental Protocols
General One-Pot Synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.
-
Formation of Dithiocarbamate Salt:
-
To a stirred solution of the primary amine (e.g., benzylamine) (1 equivalent) in a mixture of alcohol (e.g., ethanol) and water, add a solution of potassium hydroxide (1 equivalent, typically 20% aqueous solution).
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (at least 2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
-
Cyclization with Formaldehyde and the Second Amine (Glycine):
-
To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (35%, approximately 2.2 equivalents) and stir for 1-2 hours at room temperature.[1]
-
Prepare a solution of the second primary amine (e.g., glycine) (1 equivalent) in a phosphate buffer (pH 7.8).[5]
-
Add the glycine solution portion-wise to the reaction mixture over 15 minutes.[5]
-
Continue stirring at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bensuldazic Acid Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bensuldazic Acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a lipophilic, weakly acidic compound with a predicted pKa of approximately 3.62.[1][2] Its lipophilic nature results in low aqueous solubility, which can lead to precipitation in the aqueous environment of most in vitro assays. This can cause inaccurate and unreliable experimental results.
Q2: What are the primary methods to solubilize this compound for in vitro experiments?
A2: The three main strategies for solubilizing this compound are:
-
Use of an organic co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice.
-
pH adjustment: Increasing the pH of the aqueous medium above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble salt.
-
Use of solubilizing agents: Cyclodextrins can encapsulate the lipophilic molecule, increasing its apparent aqueous solubility.[3][4][5][6][7]
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance to DMSO varies between cell lines.[8][9] As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive ones.[8][9][10]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[10][11]
-
> 0.5% - 1% DMSO: May cause cytotoxicity in some cell lines and should be used with caution.[8][10][12] It is crucial to perform a DMSO toxicity control experiment for your specific cell line and assay duration.
Q5: How does pH affect the solubility of this compound?
A5: As a weak acid with a pKa of ~3.62, the solubility of this compound is highly dependent on pH.
-
At pH < pKa (e.g., in acidic media): The carboxylic acid group is protonated, and the molecule is in its less soluble, neutral form.
-
At pH > pKa (e.g., in neutral to basic media): The carboxylic acid group is deprotonated, forming a more water-soluble carboxylate salt.[13][14]
Troubleshooting Guides
Issue 1: Precipitation is observed when adding the DMSO stock solution of this compound to the aqueous assay buffer or cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The final concentration of this compound in the aqueous medium exceeds its solubility limit. |
| Solution 1: Decrease Final Concentration: Lower the final working concentration of this compound in your assay. | |
| Solution 2: Increase DMSO Concentration (with caution): Slightly increase the final DMSO concentration, but do not exceed the tolerance limit of your cells (see FAQ Q4). Always include a vehicle control with the same final DMSO concentration. | |
| Solution 3: pH Adjustment: If your assay conditions permit, increase the pH of the final assay medium to at least 2 pH units above the pKa of this compound (i.e., pH > 5.6). This will ionize the compound and increase its aqueous solubility.[13][14] | |
| Solution 4: Use Cyclodextrins: Prepare the this compound solution with a suitable cyclodextrin to enhance its solubility.[3][4][5][6][7] | |
| Rapid Dilution | Adding a concentrated DMSO stock directly to the aqueous medium can cause localized high concentrations and rapid precipitation. |
| Solution: Stepwise Dilution: Perform a serial dilution of your DMSO stock in the assay medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid mixing and avoid localized supersaturation.[15] |
Issue 2: Inconsistent or non-reproducible results in the in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Partial Precipitation | This compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration. |
| Solution 1: Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals) at the beginning and end of the incubation period. | |
| Solution 2: Re-evaluate Solubilization Method: If precipitation is suspected, reconsider your solubilization strategy. You may need to use a lower final concentration, a slightly higher DMSO concentration (if tolerated), or incorporate a solubilizing agent like cyclodextrins. | |
| Inaccurate Stock Concentration | The initial stock solution in DMSO may not be fully dissolved. |
| Solution: Ensure Complete Dissolution of Stock: After preparing the stock solution in DMSO, ensure complete dissolution by vortexing and, if necessary, gentle warming (be cautious of compound stability). Visually inspect the stock solution for any undissolved particles before use. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound (Molecular Weight: 282.38 g/mol ).[1][16]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability at elevated temperatures.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions in Assay Medium:
-
Perform a serial dilution to reach the desired final concentration.
-
To minimize precipitation, add the DMSO stock solution to the assay medium (not the other way around) while vortexing.
-
Ensure the final DMSO concentration is below the toxicity threshold for your cells.
-
Example Dilution for a final concentration of 10 µM with 0.1% DMSO:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if needed.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex immediately to ensure rapid and uniform mixing.
Protocol 2: Solubilization using pH Adjustment
-
Determine Assay pH Compatibility: Ensure that the desired pH for solubilization is compatible with your experimental system (e.g., cell viability, enzyme activity). A pH of 7.4 is generally suitable for many cell-based assays.
-
Prepare a Basic Stock Solution:
-
Dissolve this compound in a small amount of a basic solution (e.g., 0.1 M NaOH) to create a concentrated stock of the sodium salt.
-
Alternatively, prepare a stock solution in a buffer with a pH > 6.0.
-
-
Prepare Final Working Solution:
-
Dilute the basic stock solution into your final assay buffer, ensuring the final pH remains in the desired range.
-
Verify the final pH of your working solution using a calibrated pH meter.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
References
- 1. BensuldazicAcid | 1219-77-8 [chemicalbook.com]
- 2. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. sid.ir [sid.ir]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. GSRS [gsrs.ncats.nih.gov]
Identifying and removing impurities in Bensuldazic Acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Bensuldazic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can arise from several sources:
-
Starting Materials: Purity of the initial reactants, such as the starting amino acid, benzylamine, carbon disulfide, and formaldehyde, is crucial.
-
Side Reactions: Unwanted reactions between intermediates or reactants can lead to the formation of by-products.
-
Degradation: The final this compound product or key intermediates may degrade under the reaction or work-up conditions.
-
Residual Solvents: Incomplete removal of solvents used during the synthesis and purification steps.
-
Reagents: Contaminants from reagents used in the synthesis, such as potassium hydroxide.
Q2: What is a common synthetic route for this compound, and what impurities can be expected?
A2: A plausible synthetic route for this compound involves the reaction of an N-substituted amino acid with carbon disulfide and formaldehyde. Based on this, potential impurities include unreacted starting materials, and by-products from the dimerization of intermediates.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the detection and quantification of impurities in pharmaceutical compounds like this compound.[1][2][3][4][5][6][7] Methods utilizing a C18 or other suitable reverse-phase column with a UV detector are typically employed.[3][7] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of unknown impurities by providing molecular weight information.[1]
Q4: What are the general strategies for removing impurities from this compound?
A4: Common purification strategies include:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective purification.
-
Column Chromatography: For more challenging separations, flash chromatography or preparative HPLC can be employed to isolate the pure compound from its impurities.[8]
-
Washing/Extraction: Washing the crude product with appropriate solvents can remove certain impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction or presence of significant side products. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). 3. Employ a more rigorous purification method such as column chromatography. |
| Presence of Unidentified Peaks in HPLC | Formation of unknown by-products or degradation products. | 1. Use LC-MS to obtain the molecular weight of the unknown impurities. 2. Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and aid in their identification. |
| Poor Yield | Sub-optimal reaction conditions or loss of product during work-up and purification. | 1. Re-evaluate the reaction stoichiometry and catalyst (if any). 2. Optimize the extraction and recrystallization procedures to minimize product loss. |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents. | 1. Ensure the purity of all starting materials and reagents before use. 2. Standardize all reaction and work-up procedures. |
Illustrative Data Presentation
The following table provides an example of how to present quantitative data for impurity profiling of two different batches of this compound. Note: This data is for illustrative purposes only.
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) |
| Starting Amino Acid | 2.5 | 0.15 | 0.05 |
| Benzylamine | 4.2 | 0.08 | 0.03 |
| Unknown Impurity 1 | 6.8 | 0.50 | 0.25 |
| This compound | 10.1 | 99.27 | 99.67 |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture).
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Hypothesized synthesis pathway for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. helixchrom.com [helixchrom.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. jchr.org [jchr.org]
- 8. patents.justia.com [patents.justia.com]
Troubleshooting common problems in Bensuldazic Acid experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bensuldazic Acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. General Compound Handling & Preparation
This section addresses common issues related to the physical and chemical properties of this compound.
FAQs:
-
Q1: What is this compound and what are its primary known activities?
-
A1: this compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. It is recognized as a prodrug model and has demonstrated antifungal activity.
-
-
Q2: How should I store this compound?
-
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's specific recommendations, which typically involve refrigeration or freezing.
-
-
Q3: I am having trouble dissolving this compound. What can I do?
-
A3: this compound, like many carboxylic acids, may have limited aqueous solubility. Here are several strategies to enhance solubility:
-
Solvent Selection: Try dissolving the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before making further dilutions in aqueous media. Always include a vehicle control in your experiments.
-
pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Increasing the pH of the aqueous solution with a suitable base can deprotonate the carboxylic acid group, forming a more soluble salt.
-
Use of Excipients: Consider the use of solubilizing agents or cyclodextrins, which can form inclusion complexes with the drug to enhance its solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.
-
-
Table 1: Example - Solubility of a Carboxylic Acid Drug in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.4) | < 0.1 |
| Phosphate Buffered Saline (PBS) | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | > 20 |
| Methanol | > 20 |
| Polyethylene Glycol 400 (PEG400) | > 30 |
Disclaimer: This table provides example data for a typical poorly soluble carboxylic acid and is for illustrative purposes. Actual solubility of this compound should be determined experimentally.
II. Analytical & Quantitative Analysis (HPLC)
This section focuses on troubleshooting High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
FAQs:
-
Q4: I am developing an HPLC method for this compound and am seeing peak tailing. What are the common causes and solutions?
-
A4: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are potential causes and their solutions:
-
Secondary Interactions: The acidic silanol groups on the silica-based column packing can interact with your analyte.
-
Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Lowering the mobile phase pH (e.g., to 2.5-3.5 with trifluoroacetic acid or formic acid) will suppress the ionization of silanol groups and the carboxylic acid, reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Flush the column with a strong solvent or replace the guard column.
-
-
-
-
Q5: My retention times are drifting during my HPLC run. What should I check?
-
A5: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile organic component can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time with the mobile phase before starting the run.
-
Solution: Ensure the column is fully equilibrated; a stable baseline is a good indicator.
-
-
Pump Issues: Leaks or malfunctioning pump components can lead to inconsistent flow rates.
-
Solution: Check for leaks and perform regular pump maintenance.
-
-
-
Experimental Protocol: Quantification of this compound by RP-HPLC
This is a general starting method that may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a suitable ratio (e.g., 70:30 A:B) and adjust as needed for optimal separation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the 230-280 nm range).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare experimental samples by diluting them to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the experimental samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
III. In Vitro Antifungal Susceptibility Testing
This section provides guidance on troubleshooting common issues in antifungal assays.
FAQs:
-
Q6: I am performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound, but my results are not reproducible. What could be the issue?
-
A6: Reproducibility in broth microdilution assays can be affected by several factors:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability.
-
Solution: Standardize your fungal inoculum using a spectrophotometer or hemocytometer to ensure you are using the correct cell density in each experiment.
-
-
Compound Precipitation: If this compound precipitates in the culture medium, the effective concentration will be lower and variable.
-
Solution: Refer to the solubility enhancement strategies in Q3. Ensure the final concentration of any organic solvent (like DMSO) is low and consistent across all wells, and that it does not affect fungal growth on its own.
-
-
Incubation Conditions: Variations in incubation time, temperature, or CO2 levels can impact fungal growth.
-
Solution: Maintain consistent incubation conditions for all experiments.
-
-
Endpoint Reading: Subjectivity in visually determining the MIC can lead to variability.
-
Solution: Use a plate reader to measure optical density for a more objective endpoint. The MIC is often defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the control.
-
-
-
-
Q7: How do I prepare my this compound stock solution for antifungal assays?
-
A7:
-
Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
For the assay, create an intermediate dilution of the stock in the appropriate culture medium.
-
Perform serial dilutions from this intermediate stock directly in the microtiter plate to achieve the final desired concentrations. Ensure the final DMSO concentration is typically ≤1% and is the same in all wells, including the vehicle control.
-
-
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
-
Materials:
-
96-well, flat-bottom microtiter plates.
-
Fungal isolate of interest.
-
Appropriate liquid culture medium (e.g., RPMI-1640).
-
This compound.
-
Positive control antifungal drug (e.g., Fluconazole).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a standardized fungal inoculum in the culture medium.
-
In a 96-well plate, add 100 µL of culture medium to all wells except the first column.
-
Prepare a 2X working stock of this compound in the culture medium. Add 200 µL of this to the first column.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungi with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at a suitable wavelength (e.g., 600 nm).
-
IV. Cell-Based Assays (e.g., Cytotoxicity)
This section covers troubleshooting for assessing the effects of this compound on mammalian cells.
FAQs:
-
Q8: I am performing an MTT assay to assess the cytotoxicity of this compound, but I am getting inconsistent or unexpected results. What could be wrong?
-
A8: MTT assays can be prone to artifacts:
-
Compound Interference: this compound, being a sulfur-containing compound, may directly react with the MTT reagent, leading to false-positive or false-negative results.
-
Solution: Run a control plate with the compound in cell-free medium to check for any direct reduction of MTT. If interference is observed, consider using an alternative viability assay such as a CellTiter-Glo® (ATP-based) or a CyQUANT® (DNA-based) assay.
-
-
Precipitation in Media: If the compound precipitates, it can interfere with the absorbance reading and reduce the effective concentration.
-
Solution: Observe the wells under a microscope for any signs of precipitation. If present, lower the concentration range or use solubility enhancement techniques (see Q3).
-
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate readings.
-
Solution: Ensure adequate mixing and incubation time with the solubilization buffer.
-
-
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
V. Prodrug Activation & Mechanism of Action
This section provides insights into studying the prodrug nature and potential mechanism of action of this compound.
FAQs:
-
Q9: How can I confirm that this compound is acting as a prodrug in my in vitro system?
-
A9: To study prodrug activation, you can perform in vitro assays using relevant biological matrices:
-
Incubation with Cell Lysates or Tissue Homogenates: Incubate this compound with cell lysates (e.g., fungal or mammalian) or liver microsomes (which contain many metabolic enzymes).
-
Analysis: At different time points, analyze the samples by HPLC or LC-MS to monitor the decrease of the parent compound (this compound) and the appearance of the active metabolite.
-
-
-
Q10: What is the likely antifungal mechanism of action for this compound?
-
A10: While the specific target is not definitively established, compounds containing a thione group, like this compound, are known to have several potential antifungal mechanisms. These include disruption of the fungal cell membrane integrity, inhibition of key enzymes involved in metabolic pathways, or interference with cell wall synthesis.
-
Experimental Workflow: In Vitro Prodrug Activation Assay
Caption: Workflow for an in vitro prodrug activation assay.
Hypothesized Signaling Pathway: Antifungal Action of a Thione-Containing Prodrug
Caption: Hypothesized antifungal mechanism of this compound.
Technical Support Center: Stability Testing of Bensuldazic Acid under ICH Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Bensuldazic Acid according to ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term, accelerated, and intermediate storage conditions for the stability testing of this compound drug substance as per ICH Q1A(R2)?
As per the ICH Q1A(R2) guideline, the choice of long-term storage conditions is at the discretion of the applicant and is determined by the climatic zone for which the drug is intended.[1][2] The general case storage conditions are summarized in the table below.
| Study Type | Storage Condition | Minimum Duration |
| Long-term* | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate** | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*It is up to the applicant to decide whether long-term stability studies are performed at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH.[1][2] **Intermediate testing is only required if a "significant change" occurs during the accelerated stability study when the long-term condition is 25°C ± 2°C / 60% RH ± 5% RH.[1][2] If the long-term condition is 30°C ± 2°C / 65% RH ± 5% RH, there is no intermediate condition.[1]
Q2: How frequently should I test the samples during a stability study?
For a drug substance with a proposed re-test period of at least 12 months, the testing frequency for long-term stability studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2] For accelerated stability studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2]
Q3: What is the purpose of a forced degradation (stress testing) study for this compound?
Forced degradation studies are essential to:
-
Identify potential degradation products.[3]
-
Elucidate the degradation pathways of the drug substance.[3]
-
Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."
-
Understand the intrinsic stability of the this compound molecule.[3]
Q4: What stress conditions should be applied in a forced degradation study of this compound?
A comprehensive forced degradation study should expose this compound to a variety of stress conditions, including:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric or sulfuric acid.[2]
-
Base Hydrolysis: Typically using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[2]
-
Oxidation: Commonly using hydrogen peroxide (3-30%).
-
Thermal Degradation: Exposing the solid drug substance to elevated temperatures (e.g., 10°C above the accelerated temperature).[4]
-
Photostability: Exposing the drug substance to light as per ICH Q1B guidelines.
Troubleshooting Guide
Problem 1: No degradation is observed under any of the initial forced degradation stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base.
-
Increase the temperature of the thermal or hydrolytic studies.
-
Extend the duration of exposure to the stress condition.
-
For oxidative stress, a different oxidizing agent might be necessary.
-
Problem 2: The drug substance degrades completely into multiple, unresolvable peaks in the chromatogram.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the temperature of the thermal or hydrolytic studies.
-
Shorten the duration of exposure to the stress condition.
-
Ensure the analytical method has adequate separation power. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Problem 3: The mass balance in the stability study is less than 95%.
-
Possible Cause 1: Not all degradation products are being detected.
-
Troubleshooting Steps:
-
Ensure the detection wavelength is appropriate for both the parent drug and all potential degradants. A photodiode array (PDA) detector can be useful to assess peak purity and identify the optimal wavelength for all compounds.
-
Some degradants may not have a chromophore and may require a different detection method (e.g., mass spectrometry, charged aerosol detection).
-
-
-
Possible Cause 2: Degradation products are not being eluted from the HPLC column.
-
Troubleshooting Steps:
-
Modify the mobile phase composition or gradient to ensure the elution of highly polar or non-polar degradants.
-
Consider a different column chemistry.
-
-
-
Possible Cause 3: Volatile degradation products may have formed and escaped.
-
Troubleshooting Steps:
-
This is more challenging to address. Headspace GC-MS could be used to investigate potential volatile degradants if suspected.
-
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade acetonitrile, methanol, and water
-
Suitable buffer for mobile phase (e.g., phosphate or acetate buffer)
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a stability chamber at 70°C for 7 days.
-
At the end of the study, dissolve the sample in a suitable solvent and dilute to the target concentration for HPLC analysis.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH Q1B.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and the relative retention times of any degradation products.
-
If coupled with a mass spectrometer, tentatively identify the mass of the degradation products.
-
Visualizations
Caption: General workflow for ICH stability testing of a drug substance.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Bensuldazic Acid Solution Stability
This technical support center provides guidance on preventing the degradation of Bensuldazic Acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide is based on established principles of pharmaceutical stability testing, it is highly recommended to perform specific validation for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in solution?
A1: Like many pharmaceutical compounds, this compound in solution can be susceptible to degradation from several factors, including:
-
pH: The stability of this compound is likely pH-dependent. Acidic or basic conditions can catalyze hydrolysis of susceptible functional groups within the molecule.
-
Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to light can lead to oxidative degradation. The thioether and thiadiazine moieties in this compound could be susceptible to oxidation.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.[2][3]
-
Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at controlled room temperature or refrigerated (2-8°C), depending on the solvent and desired shelf-life. Lower temperatures are generally preferred to slow down degradation kinetics.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Atmosphere: For oxygen-sensitive solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere.
-
Container: Use well-sealed, inert containers to prevent solvent evaporation and contamination.
Q3: Are there any specific stabilizers or antioxidants that can be used to prevent the degradation of this compound in solution?
A3: While specific stabilizers for this compound have not been extensively reported in publicly available literature, general strategies for stabilizing similar molecules can be applied. Consider the following, but be aware that compatibility and effectiveness must be experimentally verified:
-
Antioxidants: For protection against oxidation, common antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be evaluated.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
-
Buffers: To control the pH and prevent acid or base-catalyzed hydrolysis, use a suitable buffer system in which this compound demonstrates maximum stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected peaks in chromatogram | Chemical degradation of this compound. | - Verify the pH of the solution and adjust if necessary using a suitable buffer. - Protect the solution from light. - Store the solution at a lower temperature. - Consider purging with an inert gas to remove dissolved oxygen. - Evaluate the addition of an appropriate antioxidant or chelating agent after compatibility testing. |
| Discoloration of the solution | Formation of colored degradation products, possibly due to oxidation or photodegradation. | - Immediately protect the solution from light. - Analyze the solution by HPLC-UV/Vis to check for new chromophoric degradation products. - Implement measures to prevent oxidation, such as using deoxygenated solvents and storing under an inert atmosphere. |
| Precipitation in the solution | Formation of insoluble degradation products or change in solubility due to pH shift. | - Confirm the identity of the precipitate. It may be a degradation product or the parent compound crashing out of solution. - Re-evaluate the solvent system and concentration. - Ensure the pH of the solution is within the optimal range for this compound solubility and stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][4] The following are general conditions for stress testing. The extent of degradation should be targeted to be between 5-20%.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 24 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix an aliquot of the stock solution with the stressor solution. For thermal and photolytic studies on the solid state, expose the powder directly.
-
Incubate the samples for the specified time and temperature.
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: A general experimental workflow for conducting forced degradation studies on this compound.
Caption: A hypothetical degradation pathway for a thiadiazine ring structure under hydrolytic and oxidative stress.
References
Technical Support Center: Enhancing the Bioavailability of Bensuldazic Acid in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Bensuldazic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound is a lipophilic compound, which often implies poor aqueous solubility.[1] This low solubility is a primary obstacle to its oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed.[2][3] Consequently, researchers may observe low and variable plasma concentrations after oral administration.
Q2: What are the most promising strategies to enhance the oral bioavailability of lipophilic drugs like this compound?
A2: Several formulation strategies can be employed to improve the solubility and absorption of lipophilic drugs.[4] Key approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[5]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate.
Q3: How can I quantify the concentration of this compound in plasma samples?
A3: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying drug concentrations in biological fluids like plasma.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile or low molecular weight compounds.[7] Immunoassays are another option, though they may be less specific than LC-MS.[7]
Troubleshooting Guides
Formulation & Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in lipid-based formulations. | Saturation of the drug in the lipid vehicle. | 1. Screen different lipid excipients (oils, surfactants) to find a system with higher solubilizing capacity for this compound. 2. Incorporate co-solvents to improve drug solubility within the formulation.[8] 3. Gently warm the lipid vehicle during formulation preparation to increase drug solubility. |
| Inconsistent particle size in nanoparticle formulations. | Issues with the formulation or homogenization process. | 1. Optimize the concentration of stabilizers (surfactants, polymers) to prevent particle aggregation.[9] 2. Adjust the parameters of the production method (e.g., homogenization pressure, milling time).[10] 3. Ensure the drug is fully dissolved in the organic phase before precipitation if using a bottom-up method.[9] |
| Drug recrystallization in amorphous solid dispersions. | The drug loading exceeds the solubility in the polymer or environmental factors like humidity. | 1. Select a polymer with strong interactions (e.g., hydrogen bonding) with this compound. 2. Reduce the drug loading to a level that the polymer can stabilize. 3. Store the formulation in a low-humidity environment. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animal subjects. | Inconsistent dosing, physiological differences, or formulation instability. | 1. Ensure accurate and consistent administration of the formulation to each animal. 2. Use a sufficient number of animals per group to account for biological variability. 3. Confirm the in-use stability of the formulation to ensure consistent dosing over the study period. |
| No significant improvement in bioavailability with the new formulation. | The formulation does not effectively enhance dissolution in vivo, or the drug has high first-pass metabolism. | 1. Re-evaluate the formulation strategy. Consider a different approach (e.g., if a nanoparticle formulation failed, try a lipid-based system). 2. Investigate potential for significant first-pass metabolism. Lipid-based formulations may help by promoting lymphatic transport, which can bypass the liver.[5] 3. Ensure the in vitro dissolution of the formulation is significantly higher than the unformulated drug. |
| Unexpected toxicity or adverse events in animal subjects. | Excipients in the formulation may have toxic effects at the administered dose. | 1. Review the safety information for all excipients used in the formulation. 2. Conduct a dose-ranging study with the vehicle (formulation without the drug) to assess its tolerability. 3. Consider reducing the concentration of potentially problematic excipients. |
Data Summary: Expected Bioavailability Enhancement
The following table presents a hypothetical summary of expected pharmacokinetic parameters for this compound following the administration of different formulations, based on typical improvements seen with these technologies for other poorly soluble drugs.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 10 | 150 ± 35 | 4.0 ± 1.2 | 800 ± 150 | 100 |
| Nanoparticle Formulation | 10 | 600 ± 120 | 1.5 ± 0.5 | 3200 ± 500 | 400 |
| Lipid-Based Formulation (SEDDS) | 10 | 950 ± 200 | 1.0 ± 0.3 | 5600 ± 900 | 700 |
| Amorphous Solid Dispersion | 10 | 750 ± 150 | 1.2 ± 0.4 | 4400 ± 750 | 550 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoparticle Formulation
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Methodology:
-
Dissolution of Stabilizer: Dissolve a suitable stabilizer (e.g., a non-ionic polymer or surfactant) in deionized water.
-
Dispersion of Drug: Disperse the micronized this compound powder in the stabilizer solution.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 10 cycles).[10]
-
Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering.
-
Characterization: Further characterize the formulation for zeta potential, drug content, and dissolution rate compared to the unformulated drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanoparticle suspension) and the control (aqueous suspension of unformulated drug) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating a new this compound formulation.
Caption: Strategies and mechanisms for enhancing the oral bioavailability of this compound.
References
- 1. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Murine Pharmacokinetic Studies [bio-protocol.org]
Validation & Comparative
In Vitro Antifungal Efficacy of Bensuldazic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bensuldazic acid is a synthetic compound belonging to the thiadiazine class of heterocyclic molecules. While research into its therapeutic applications has been limited, preliminary investigations have suggested potential antifungal properties. This guide provides a comparative overview of the available, albeit limited, in vitro antifungal efficacy data for this compound. The objective is to offer a foundational resource for researchers interested in the further exploration of this compound as a potential antifungal agent. Due to the scarcity of publicly available data, this guide also highlights the standard methodologies used for in vitro antifungal susceptibility testing to provide a framework for future validation studies.
Comparative Efficacy Data
To provide a relevant comparative context for future studies, the following table summarizes the typical in vitro efficacy of standard antifungal agents against representative fungal species. These values, sourced from various studies, illustrate the benchmarks against which this compound's efficacy would need to be measured.
Table 1: In Vitro Efficacy of Common Antifungal Agents Against Key Fungal Pathogens
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) |
| Fluconazole | 0.25 - 4 | 16 - >64 |
| Amphotericin B | 0.12 - 1 | 0.25 - 2 |
| Voriconazole | 0.03 - 0.5 | 0.25 - 2 |
| Caspofungin | 0.03 - 0.5 | 0.015 - 0.125 |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.
Standard Experimental Protocols for In Vitro Antifungal Efficacy Testing
To validate the antifungal potential of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments that should be performed.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline.
-
The suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
b. Assay Procedure:
-
A serial two-fold dilution of this compound (and comparator drugs) is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which there is no visible growth.
Time-Kill Assay
This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.
a. Inoculum Preparation:
-
A fungal suspension is prepared as described for the MIC assay and diluted to a starting concentration of approximately 1 x 10^5 CFU/mL in RPMI-1640 medium.
b. Assay Procedure:
-
This compound is added to the fungal suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
A growth control without the drug is included.
-
The cultures are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and time-kill assays.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
A Comparative Analysis of Bensuldazic Acid and Ketoconazole for Antifungal Research
For Immediate Release
In the landscape of antifungal agent development, a thorough comparison of novel compounds against established standards is crucial for identifying promising new therapeutic avenues. This guide provides a detailed comparative study of Bensuldazic Acid, a derivative of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), and Ketoconazole, a widely recognized imidazole antifungal agent. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their antifungal activity, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. It has been synthesized as a potential prodrug, incorporating an amino acid moiety into the THTT ring structure. Its chemical formula is C12H14N2O2S2[1][2][3][4].
Ketoconazole is a broad-spectrum imidazole antifungal agent. It is a well-established drug used in the treatment of various fungal infections. Ketoconazole's mechanism of action and antifungal spectrum are well-documented[5][6].
Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound and Ketoconazole has been evaluated against several Candida species. The following tables summarize the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) data for both compounds. It is important to note that the data for this compound comes from a specific study on a series of THTT derivatives, while the data for Ketoconazole is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| This compound | 3.12 - 12.5[7] | 3.12 - 12.5[7] |
| Ketoconazole | 0.015 - 64[8][9][10] | Not consistently reported |
Table 2: Antifungal Activity against Candida parapsilosis
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| This compound | 3.12 - 12.5[7] | 3.12 - 12.5[7] |
| Ketoconazole | MIC90: 4[11] | Not consistently reported |
Table 3: Antifungal Activity against other Candida Species
| Compound | Species | MIC (µg/mL) | MFC (µg/mL) |
| This compound | C. pseudotropicalis | 3.12 - 12.5[7] | 3.12 - 12.5[7] |
| This compound | C. stellatoidea | 3.12 - 12.5[7] | 3.12 - 12.5[7] |
Note: The compound evaluated in the study by Ertan et al. is 3-benzyl-5-(carboxymethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione, which corresponds to the chemical structure of this compound.
Mechanism of Action
Ketoconazole
Ketoconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. It achieves this by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51A1). This enzyme is critical for the conversion of lanosterol to ergosterol. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth[6][12].
This compound
The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. It is described as a prodrug, which suggests that it is converted into an active form in the biological system[7]. The active metabolite and its specific molecular target are currently unknown. The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) core is known to have a broad range of biological activities, but further research is needed to pinpoint the antifungal mechanism.
Experimental Protocols
Antifungal Susceptibility Testing for this compound (Tube Dilution Method)
The in vitro antifungal activity of this compound and its analogues was determined using a tube dilution method[7].
1. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, at 35 ± 2°C for 24 hours.
-
Five distinct colonies of approximately 1mm are picked and suspended in 5ml of sterile 0.85% saline.
-
The suspension is vortexed, and the turbidity is adjusted to yield 1 x 10^6 - 5 x 10^6 cells/ml, corresponding to a 0.5 McFarland standard.
2. Tube Dilution Assay:
-
A series of sterile test tubes are prepared, each containing a specific concentration of the test compound diluted in a suitable broth medium. A drug-free tube serves as a control.
-
The standardized fungal inoculum is added to each tube.
-
The tubes are incubated at an appropriate temperature and duration (e.g., 35 ± 2°C for 24-48 hours).
3. Determination of MIC and MFC:
-
MIC (Minimal Inhibitory Concentration): The lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MFC (Minimal Fungicidal Concentration): To determine the MFC, an aliquot from each tube showing no visible growth is subcultured onto a fresh, drug-free agar plate. The lowest concentration that results in no growth on the subculture plate is the MFC.
Antifungal Susceptibility Testing for Ketoconazole (CLSI Broth Microdilution)
The susceptibility of fungi to Ketoconazole is often determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 broth microdilution method[13][14].
1. Inoculum Preparation: As described for the tube dilution method.
2. Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Two-fold serial dilutions of Ketoconazole are prepared in RPMI 1640 medium.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well. This can be assessed visually or spectrophotometrically.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Ketoconazole. Ketoconazole is a well-characterized antifungal with a known mechanism of action and a broad set of publicly available susceptibility data. This compound, as a representative of the THTT class of compounds, shows promising in vitro activity against Candida species.
However, several knowledge gaps for this compound remain. Its precise mechanism of action is yet to be determined, and more extensive in vitro and in vivo studies are required to establish its full antifungal spectrum and potential for therapeutic use. The lack of directly comparative studies necessitates a cautious interpretation of the presented data. Future research should focus on elucidating the mechanism of action of this compound and conducting head-to-head comparative studies with established antifungal agents to better define its potential role in antifungal drug discovery.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C12H14N2O2S2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C12H14N2O2S2 | CID 71462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BensuldazicAcid | 1219-77-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility to ketoconazole of Candida albicans strains from sequentially followed HIV-1 patients with recurrent oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. Frontiers | Ketoconazole induces reversible antifungal drug tolerance mediated by trisomy of chromosome R in Candida albicans [frontiersin.org]
- 11. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary site of action of ketoconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. A Ketoconazole Susceptibility Test for Malassezia pachydermatis Using Modified Leeming–Notman Agar - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Bensuldazic Acid's Antifungal Effect: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative framework for the in vivo validation of Bensuldazic Acid's antifungal effect in a murine model. This compound, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, has been identified as a potential antifungal agent, likely functioning as a prodrug. While direct in vivo studies on this compound are not yet available in published literature, this document outlines a standard experimental protocol for its evaluation and compares its potential efficacy against established antifungal agents, based on the known performance of similar chemical structures and antifungal prodrugs.
The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel antifungal therapies.
Comparative Performance of Antifungal Agents in a Murine Model of Systemic Candidiasis
The following table summarizes the expected and established performance of various antifungal agents in a systemic murine candidiasis model. The data for this compound is hypothetical and based on the reported antifungal activity of THTT derivatives.
| Compound | Drug Class | Dosage Range (mg/kg) | Route of Administration | Primary Efficacy Endpoint | Observed/Expected Efficacy | Reference Antifungal(s) |
| This compound (Hypothetical) | Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivative | 10 - 50 | Intraperitoneal / Oral | Fungal burden in kidneys (CFU/g) | Expected dose-dependent reduction in fungal load. | Fluconazole, Amphotericin B |
| Fluconazole | Triazole | 10 - 20 | Oral / Intraperitoneal | Fungal burden in kidneys (CFU/g) | Significant reduction in fungal burden compared to untreated controls.[1][2] | Amphotericin B |
| Amphotericin B | Polyene | 0.5 - 5 | Intravenous / Intraperitoneal | Fungal burden in kidneys (CFU/g) & Survival Rate | High efficacy in reducing fungal burden and increasing survival.[2][3] | Fluconazole |
Experimental Protocol: Murine Model of Systemic Candidiasis
This section details a standardized protocol for inducing and evaluating systemic Candida albicans infection in a murine model, suitable for testing the in vivo efficacy of this compound.
1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Maintained under specific pathogen-free conditions with ad libitum access to food and water.
-
Immunosuppression (Optional but Recommended): To establish a robust and reproducible infection, immunosuppression can be induced using cyclophosphamide (150 mg/kg) administered intraperitoneally on days -4 and -1 relative to infection.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans SC5314 or another well-characterized virulent strain.
-
Culture: Grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.
-
Inoculum: Yeast cells are harvested, washed with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final concentration is adjusted to 1 x 10⁶ CFU/mL in PBS.
3. Infection Procedure:
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse).
4. Treatment Regimen:
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Comparator Drugs: Fluconazole and/or Amphotericin B prepared according to standard protocols.
-
Administration: Treatment is initiated 24 hours post-infection and administered once daily for a predetermined period (e.g., 3-7 days). The route of administration (oral gavage or intraperitoneal injection) should be consistent across all groups.
5. Efficacy Evaluation:
-
Primary Endpoint: Fungal burden in the kidneys. At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed.
-
Quantification: Kidneys are weighed, homogenized in sterile PBS, and serial dilutions are plated on YPD agar with antibiotics. Plates are incubated at 37°C for 24-48 hours, and colonies are counted to determine the number of CFU per gram of kidney tissue.
-
Secondary Endpoints (Optional):
-
Survival Study: A separate cohort of animals is monitored daily for a set period (e.g., 21 days) to assess the impact of treatment on survival rates.
-
Histopathology: Kidney tissues can be fixed in formalin, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal elements and tissue damage.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key processes involved in the in vivo validation of this compound.
Caption: Murine model experimental workflow for in vivo antifungal efficacy testing.
Caption: Putative mechanism of action for this compound as an antifungal prodrug.
References
Validating the Prodrug Activation of Bensuldazic Acid in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prodrug Bensuldazic Acid and its activation in biological systems. We will delve into its proposed mechanism of action, compare its antifungal efficacy with related compounds, and provide detailed experimental protocols for validation studies.
This compound, a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative, has been identified as a potential antifungal agent that may function as a prodrug.[1][2] The THTT class of compounds are considered "bio-labile prodrugs," suggesting they undergo conversion within a biological system to release an active therapeutic agent.[3]
Prodrug Activation and the Active Metabolite
The core structure of this compound is the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring. It is hypothesized that in a biological environment, this ring undergoes hydrolysis, leading to the release of biologically active compounds. Studies on similar THTT derivatives suggest that the ring can degrade to produce isothiocyanates.[4] These isothiocyanates are known to possess broad-spectrum antifungal activity.[4][5][6] The proposed activation pathway involves the cleavage of the THTT ring to release an isothiocyanate, which is likely the primary antifungal agent.
dot
Caption: Proposed prodrug activation pathway of this compound.
Comparative Antifungal Efficacy
While specific comparative studies on this compound are limited, in vitro antifungal activity data for structurally similar THTT derivatives provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of various THTT compounds against pathogenic Candida species.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTT | Candida albicans | 3.12 - 12.5 | 3.12 - 12.5 | [7] |
| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTT | Candida parapsilosis | 3.12 - 12.5 | 3.12 - 12.5 | [7] |
| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTT | Candida pseudotropicalis | 3.12 - 12.5 | 3.12 - 12.5 | [7] |
| 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTT | Candida stellatoidea | 3.12 - 12.5 | 3.12 - 12.5 | [7] |
| β-Alanine derivative (2e) | Candida albicans | Not specified | Not specified | [8] |
| β-Alanine derivative (2f) | Candida albicans | Not specified | Not specified | [8] |
Note: The data presented are for THTT derivatives structurally related to this compound. Further studies are required to determine the specific MIC and MFC values for this compound.
The antifungal mechanism of isothiocyanates, the likely active metabolites, involves the downregulation of genes associated with crucial cellular processes in fungi, including energy metabolism and the activity of cell wall-degrading enzymes.[5][6]
Experimental Protocols for Validation
To validate the prodrug activation of this compound, a series of in vitro experiments can be conducted.
Prodrug Stability and Hydrolysis Assay
Objective: To determine the stability of this compound and its rate of hydrolysis in simulated biological fluids.
Methodology:
-
Prepare solutions of this compound in aqueous buffer at physiological pH (7.4) and in 80% human plasma.[8]
-
Incubate the solutions at 37°C.
-
At various time points, collect aliquots and stop the reaction by adding a suitable quenching agent (e.g., ice-cold acetonitrile).
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound and to identify and quantify the formation of potential hydrolysis products.
-
The degradation kinetics can be determined by plotting the concentration of this compound against time.[8]
dot
Caption: Workflow for the prodrug hydrolysis assay.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and its potential active metabolites against relevant fungal strains.
Methodology:
-
Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Candida parapsilosis).
-
Culture Media: Prepare appropriate liquid and solid fungal culture media (e.g., Sabouraud Dextrose Broth/Agar).
-
MIC Determination (Broth Microdilution Method):
-
Prepare serial twofold dilutions of this compound and the suspected active metabolite (isothiocyanate derivative) in a 96-well microtiter plate.
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
MFC Determination:
-
Subculture aliquots from the wells showing no visible growth (from the MIC assay) onto agar plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
dot
References
- 1. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 2. BensuldazicAcid | 1219-77-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal mechanism of isothiocyanates against Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bensuldazic Acid and Other Antifungal Agents: A Statistical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of Bensuldazic acid's chemical class, tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, alongside established antifungal agents. Due to the limited publicly available data specifically for this compound, this analysis focuses on the broader class of THTT derivatives to provide a relevant comparative context for researchers. The information is presented to facilitate objective comparison and support further experimental design.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative THTT derivatives and common antifungal drugs against various fungal pathogens. MIC is a key quantitative measure of a drug's in vitro efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Specific Compound/Derivative | Fungal Strain | MIC Range (µg/mL) | Reference |
| THTT Derivatives | 3-benzyl-5-[alpha-(substituted)carboxymethyl]-THTT | Candida albicans, C. parapsilosis, C. pseudotropicalis, C. stellatoidea | 3.12 - 12.5 | [1] |
| 3-(2-phenethyl)-5-substituted-THTT | Candida albicans, C. parapsilosis, C. stellatoidea, C. pseudotropicalis | 1.56 - 12.5 | [2] | |
| 3-Phenyl-5-(1-phenylethyl)-THTT | Candida albicans | 4 | [3] | |
| 3-Phenyl-5-(1-phenylethyl)-THTT | Candida parapsilosis | 4 | [3] | |
| 3-Phenyl-5-(1-phenylethyl)-THTT | Candida krusei | 8 | [3] | |
| Azoles | Fluconazole | Candida albicans | 0.25 - 1.0 | |
| Fluconazole | Candida krusei | 64 | [3] | |
| Fluconazole | Candida parapsilosis | 8 | [3] | |
| Polyenes | Amphotericin B | Candida albicans | 0.5 - 1.0 | |
| Echinocandins | Caspofungin | Candida albicans | 0.015 - 1.0 |
Note: The provided MIC values for THTT derivatives are from studies on various synthesized compounds within this class and may not be directly representative of this compound itself. Further specific testing on this compound is required for a direct comparison.
Experimental Protocols
A standardized and reproducible method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for comparative analysis. The following protocol is a summary of the widely accepted broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
1. Preparation of Antifungal Agent Stock Solutions:
-
Antifungal agents are obtained as powders and dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud dextrose agar) for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Microdilution Plate Preparation:
-
100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
4. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well (except the sterility control), resulting in a final volume of 200 µL.
-
The plates are incubated at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined by visual inspection of the wells.
-
For most antifungal agents, the MIC is the lowest concentration that shows no visible growth.
-
For azole antifungals, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., 50%) compared to the growth control.
Mandatory Visualization
Signaling Pathway: Azole Antifungal Mechanism of Action
The primary mechanism of action for azole antifungals, a common class of comparator drugs, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Experimental Workflow: In Vitro Antifungal Screening
The following diagram outlines a typical workflow for the in vitro screening of novel antifungal compounds.
References
- 1. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and antifungal activities of some 3-(2-phenylethyl)-5-substituted- tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Bensuldazic Acid: A Procedural Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bensuldazic Acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for safe disposal.
Hazard Identification and Quantitative Data
This compound presents several health and environmental hazards.[1] It is classified as causing skin irritation, serious eye damage, and damage to the lungs through prolonged or repeated inhalation.[1] It is also harmful to aquatic life.[1]
| Metric | Value | Species | Source |
| Acute Toxicity (LD50) | 400 mg/kg | Mouse (intraperitoneal) | [2] |
| Reportable Quantity (RQ) | 5000 lbs | N/A (as Benzoic acid) |
Operational Plan: Handling and Storage
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary when handling this compound.[3] Before beginning any work, ensure the following equipment is in good condition and worn correctly.
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[3][4] Eye protection must be provided from all angles.[4]
-
Skin Protection :
-
Gloves : Wear chemical-resistant nitrile gloves.[5] For added protection, consider double-gloving.[3] Ensure sleeves are worn outside the gloves to prevent the acid from entering.[4]
-
Lab Coat/Suit : A chemical-resistant lab coat or apron is mandatory to protect clothing and skin from splashes.[3] For full-body protection, an acid-resistant suit with a hood may be appropriate depending on the scale of the operation.[4]
-
Footwear : Wear closed-toe shoes; chemical-resistant boots are recommended, with trouser cuffs worn outside the boots.[4][6]
-
-
Respiratory Protection : Work must be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[1][3] If dust is generated and a fume hood is not available, a respirator with an appropriate particulate filter may be required.[1][7]
Step-by-Step Handling Protocol
-
Preparation : Designate a well-ventilated work area, preferably within a chemical fume hood.[3] Ensure emergency eyewash stations and safety showers are accessible and unobstructed.[3]
-
Donning PPE : Put on all required PPE as specified above before handling the chemical.
-
Handling the Chemical :
-
Decontamination :
Storage Requirements
-
Store this compound in a dry, cool, and well-ventilated area.[8][9]
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store away from incompatible substances such as strong bases and oxidizing agents.[9]
-
The storage area should be locked or accessible only to authorized personnel.[1]
Emergency and Disposal Plan
Spill and Exposure Procedures
-
Spill :
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]
-
Skin Contact : Take off all contaminated clothing immediately.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.
-
Inhalation : Move the person to fresh air.[1] If they feel unwell, call a physician.[1]
-
Ingestion : Immediately have the victim drink water (two glasses at most).[1] Consult a physician.[1]
Step-by-Step Disposal Protocol
Waste containing this compound must be treated as hazardous waste.
-
Collection : Collect waste material in a clearly labeled, corrosion-resistant, and leak-proof container.[10][11]
-
Neutralization : Before disposal, acidic waste should be neutralized.[10][11]
-
Work in a fume hood and wear full PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to a diluted solution of the acid waste.[10][12][13] Caution : Never add water to acid; always add acid to water slowly.[12]
-
Stir the solution and monitor the pH using test strips.[13][14]
-
Continue adding the base until the pH is between 5.5 and 8.5.[14] A neutral pH of 7 is ideal.[13]
-
-
Final Disposal :
-
Once neutralized, the solution can be collected for disposal.[10]
-
Dispose of the neutralized waste and any contaminated materials (gloves, wipes, etc.) in an approved hazardous waste container.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BensuldazicAcid CAS#: 1219-77-8 [amp.chemicalbook.com]
- 3. iigtchem.com [iigtchem.com]
- 4. Protective apparel [norfalco.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. epa.gov [epa.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ehs.com [ehs.com]
- 10. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 12. quora.com [quora.com]
- 13. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
